
NMS-293: A Technical Guide to its Discovery and
Development

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: SV 293

Cat. No.: B1682837 Get Quote

Foreword: This document provides a comprehensive technical overview of NMS-293 (also

known as NMS-P293 and NMS-03305293), a third-generation, selective, brain-penetrant, and

non-trapping Poly (ADP-ribose) Polymerase 1 (PARP1) inhibitor. Developed by Nerviano

Medical Sciences (NMS), NMS-293 represents a strategic evolution in PARP inhibitor design,

aiming to enhance therapeutic combinations and address unmet needs in oncology, particularly

in brain tumors and cancers outside the typical BRCA-mutation landscape. This guide is

intended for researchers, scientists, and drug development professionals, detailing the

preclinical rationale, mechanism of action, and clinical development trajectory of NMS-293.

Discovery and Rationale
The development of NMS-293 was driven by the need to overcome the limitations of first and

second-generation PARP inhibitors. While clinically successful, many of these earlier agents

inhibit both PARP1 and PARP2 and exhibit a "trapping" mechanism, whereby the inhibitor locks

the PARP enzyme onto DNA. This trapping effect, while contributing to cytotoxicity, is also

associated with significant hematological toxicity (myelosuppression), which limits combination

strategies with DNA-damaging chemotherapies.[1][2]

The discovery program at Nerviano Medical Sciences, leveraging their extensive kinase

inhibitor platform, aimed to identify a novel chemical entity with the following key

characteristics:[3][4]

High Selectivity for PARP1 over PARP2: To spare PARP2-related functions and potentially

reduce on-target toxicities like myelosuppression.[5]
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Absence of DNA Trapping: To improve bone marrow safety and create a more tolerable

combination partner for chemotherapy and other DNA-damaging agents.[1][2][6][7]

High Blood-Brain Barrier Penetrance: To effectively treat primary brain tumors like

glioblastoma and brain metastases.[6][7]

Oral Bioavailability: For ease of clinical administration.[8][9]

This effort led to the identification of NMS-293, a small molecule inhibitor that embodies these

design principles.[10][11]

Mechanism of Action
NMS-293 exerts its anti-tumor effect through the targeted inhibition of PARP1, a critical enzyme

in the DNA Damage Response (DDR) network, particularly the Base Excision Repair (BER)

pathway for single-strand breaks (SSBs).

Selective PARP1 Inhibition & Synthetic Lethality
In normal cells, DNA single-strand breaks are constantly generated and efficiently repaired by

the BER pathway, in which PARP1 plays a key signaling role. When PARP1 is inhibited by

NMS-293, these SSBs are not repaired. During DNA replication, the replication fork encounters

these unrepaired SSBs, leading to their collapse and the formation of more cytotoxic DNA

double-strand breaks (DSBs).

In cells with a proficient Homologous Recombination (HR) repair pathway, these DSBs can be

effectively repaired. However, in tumor cells with deficiencies in the HR pathway (e.g., due to

mutations in BRCA1 or BRCA2 genes), these DSBs cannot be repaired, leading to genomic

instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.[12]

NMS-293 is highly selective for PARP1, sparing PARP2. This is a key differentiator, as PARP2

inhibition has been linked to hematological toxicity.[13]
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Caption: Mechanism of Action of NMS-293.

Non-Trapping Properties
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Unlike many PARP inhibitors that trap the PARP1 enzyme on DNA, NMS-293 is characterized

as a non-trapper.[13] This means it inhibits the catalytic activity of PARP1 without stabilizing the

PARP1-DNA complex. This non-trapping mechanism is believed to be the reason for the

observed favorable hematological safety profile, as trapping is a major contributor to

myelosuppression. This improved safety profile makes NMS-293 an ideal candidate for

combination with cytotoxic agents that also cause bone marrow toxicity.[2][5][7]

Preclinical Development
NMS-293 has undergone extensive preclinical evaluation to characterize its potency, selectivity,

pharmacokinetics, and anti-tumor efficacy.

In Vitro Profile
The in vitro profile of NMS-293 demonstrates high potency and selectivity. It inhibits the

catalytic activity of PARP1 with a dissociation constant (Kd) in the low nanomolar range and

shows high selectivity over the PARP2 isoenzyme.

Parameter Value Reference

Target PARP1 [13]

Binding Affinity (Kd) 2 nM [13]

Selectivity >200-fold vs. PARP2

Cellular Activity
Single-digit nanomolar IC50 for

PAR synthesis inhibition

Pharmacokinetics and Brain Penetration
Preclinical studies in multiple species have shown that NMS-293 possesses favorable drug-like

properties, including high oral bioavailability and metabolic stability. A critical feature is its ability

to effectively cross the blood-brain barrier.
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Parameter Species Value Reference

Oral Bioavailability
Rodents & Non-

rodents
Nearly complete

Brain/Plasma Ratio Rats & Mice 4 - 10 [13][14]

P-gp Substrate - No [13]

In Vivo Efficacy
NMS-293 has demonstrated potent single-agent anti-tumor activity in preclinical models of

cancers with HR deficiencies. Furthermore, its unique properties support its use in combination

with DNA-damaging agents, notably temozolomide (TMZ), in glioblastoma models.

Model Type Key Findings Reference

BRCA-mutant Breast Cancer

Xenograft

Oral administration as a single

agent led to complete tumor

regressions and cures.

[8][9]

Glioblastoma (GBM)

Xenografts

Showed potent synergistic

efficacy and good tolerability in

combination with

temozolomide (TMZ), even in

TMZ-resistant (MGMT-

unmethylated) models.

[8][9][15]

Pharmacodynamic (PD)

Studies

A single 50 mg/kg oral dose in

a breast cancer xenograft

model resulted in >95%

inhibition of PAR formation in

tumors for over 24 hours.

Experimental Protocols
While specific, detailed internal protocols for NMS-293 are proprietary, this section describes

the general methodologies for the key experiments cited.
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PARP1/PARP2 Biochemical Inhibition Assay
Objective: To determine the concentration of NMS-293 required to inhibit 50% of PARP1 and

PARP2 enzymatic activity (IC50), thus establishing potency and selectivity.

Methodology:

Reaction Setup: Recombinant human PARP1 or PARP2 enzyme is incubated in a reaction

buffer containing biotinylated NAD+ (the PARP substrate) and fragmented DNA to activate

the enzyme.

Inhibitor Addition: The reaction is performed in the presence of serial dilutions of NMS-293 or

vehicle control.

Incubation: The mixture is incubated at room temperature to allow the poly(ADP-ribosyl)ation

(PARylation) reaction to proceed.

Detection: The reaction plate, coated with histones (the protein target for PARylation), is

washed. The incorporated biotinylated PAR chains are detected using a streptavidin-

conjugated horseradish peroxidase (HRP) or a fluorescent probe.

Data Analysis: The signal is measured, and IC50 values are calculated by fitting the dose-

response data to a four-parameter logistic equation. Selectivity is determined by the ratio of

IC50 (PARP2) / IC50 (PARP1).

Orthotopic Glioblastoma Xenograft Model
Objective: To evaluate the in vivo efficacy of NMS-293, alone or in combination with

temozolomide, in a clinically relevant brain tumor model.

Methodology:

Cell Preparation: Patient-derived glioblastoma (PDX) cells or established GBM cell lines are

cultured and prepared as a single-cell suspension.[16]

Animal Model: Immunocompromised mice (e.g., NOD-scid or nude mice) are used to prevent

rejection of the human tumor cells.[17]
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Stereotactic Implantation: Mice are anesthetized and placed in a stereotactic frame. A small

burr hole is drilled in the skull, and a precise number of tumor cells (e.g., 1x10^5 cells in 2-5

µL) is injected into the cerebral cortex or striatum.[16][17]

Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence

imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI). Animal body

weight and clinical symptoms are monitored as measures of toxicity.

Treatment: Once tumors are established, mice are randomized into treatment groups (e.g.,

Vehicle, NMS-293, TMZ, NMS-293 + TMZ). NMS-293 is typically administered orally (p.o.)

and TMZ is administered orally or via intraperitoneal (i.p.) injection according to a defined

schedule.

Endpoint Analysis: The primary endpoint is typically overall survival. Tumor growth inhibition

can also be assessed by imaging. At the end of the study, brains are often harvested for

histological and biomarker analysis (e.g., PAR levels).

Caption: NMS-293 Preclinical to Clinical Workflow.

Clinical Development
The clinical development of NMS-293 is focused on leveraging its unique non-trapping and

brain-penetrant properties, both as a monotherapy and in combination settings.

Phase I Monotherapy (PARPA-293-001)
The first-in-human study was a dose-escalation trial to evaluate the safety, tolerability,

pharmacokinetics, and preliminary anti-tumor activity of NMS-293 in patients with advanced

solid tumors, particularly those with BRCA mutations.[11][18]
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Study ID Phase Population Key Objectives Status/Results

PARPA-293-001

(NCT04182516)
I

Advanced/metast

atic solid tumors

Safety, MTD, PK,

preliminary

efficacy

MTD established

at 100 mg BID

(28-day cycle).

Most common

TRAEs:

reversible QTcF

prolongation,

nausea,

asthenia. No

dose-dependent

myelosuppressio

n observed.[9]

[18][19]

Combination Therapy Trials
The favorable safety profile of NMS-293 has paved the way for multiple combination studies

aimed at enhancing the efficacy of standard-of-care DNA-damaging agents.[7]
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Study ID Phase Population
Combinatio
n Agent

Key
Objectives

Status/Resu
lts

PARPA-293-

002

(NCT049100

22)

I/II

Recurrent

diffuse

gliomas (incl.

Glioblastoma)

Temozolomid

e (TMZ)

Safety,

RP2D, 6-

month PFS

rate

Well-tolerated

with

intermittent

dosing.

Encouraging

activity

observed,

including a

confirmed PR

in a

glioblastoma

patient and

an

unconfirmed

PR in an

astrocytoma

patient.[1][6]

[18][19][20]

[21]

PARPA-293-

003

(NCT069307

55)

I

Recurrent,

BRCA wild-

type Ovarian

Cancer

Topotecan

Safety, dose-

finding,

preliminary

activity

Initiated April

2025.[5][7]

PARPA-293-

004
I

Relapsed

Small Cell

Lung Cancer

(SCLC)

Temozolomid

e (TMZ)

Safety,

preliminary

activity

Initiated April

2025.[5][7]

Clinical Safety and Pharmacokinetics
Across trials, NMS-293 has been generally well-tolerated. The absence of significant

myelosuppression, even when combined with TMZ, supports its non-trapping mechanism.[15]
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[18] Pharmacokinetic data from patients show a dose-proportional increase in exposure and a

half-life of approximately 5 to 13 hours.[18][19]

Core Asset: NMS-293 Monotherapy Development
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Caption: NMS-293 Clinical Development Strategy.

Future Directions
The clinical development program for NMS-293 continues to expand. Having reacquired the full

worldwide rights from Merck KGaA in late 2024, Nerviano Medical Sciences is actively planning

further trials in other solid tumors.[2] The unique profile of NMS-293—combining PARP1

selectivity, a non-trapping mechanism, and brain penetrance—positions it as a potentially

transformative agent. It has the potential to become a backbone therapy in combination with a

variety of DNA-damaging modalities, including chemotherapy and antibody-drug conjugate

(ADC) payloads, for a wide range of tumors beyond those with HR deficiencies.[7] The ongoing

and planned studies will be critical in defining its role in the evolving landscape of cancer

therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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